![molecular formula C16H17NO4S2 B4012769 [5-(2-butoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4012769.png)
[5-(2-butoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
説明
Synthesis Analysis
The synthesis of related thiazolidin-3-yl acetic acid derivatives involves reactions of acetic acid chlorides with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin derivatives. These processes yield compounds with significant antibacterial activity, especially against Gram-positive bacterial strains, indicating the importance of electron-withdrawing substituents for antibacterial response (Trotsko et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of these compounds, particularly focusing on their inhibitory action against aldose reductase, reveals potent inhibition capabilities with submicromolar IC50 values. The most efficacious inhibitor identified suggests the critical role of certain molecular interactions for high-affinity binding, underscoring the potential for modifications to enhance inhibition efficacy and selectivity (Kučerová-Chlupáčová et al., 2020).
Chemical Reactions and Properties
Chemical reactions of these compounds include interactions with various moieties leading to the formation of derivatives with enhanced pharmacological activities. For instance, the synthesis of thiazolidinone compounds containing furan moiety has been explored for their anticancer effects, indicating the significance of functional group variations at the C-terminal of the thiazolidinone framework for determining their anticancer properties (Chandrappa et al., 2009).
Physical Properties Analysis
The physical properties, such as lipophilicity of rhodanine-3-acetic acid derivatives, have been analyzed using reversed-phase high-performance liquid chromatography, highlighting the relationship between the chromatographic retention parameter and calculated log P values. This analysis provides insights into the hydrophobic characteristics of these compounds, which may influence their biological activity and drug-likeness (Doležel et al., 2009).
Chemical Properties Analysis
The chemical properties, particularly focusing on the antioxidant properties of novel acetamides containing thia/oxadiazole moieties, show that some compounds exhibit significant radical scavenging abilities, comparable to ascorbic acid. This suggests the potential of these derivatives for development as antioxidant agents, with specific compounds demonstrating highly efficient radical scavenging activity (Lelyukh et al., 2021).
特性
IUPAC Name |
2-[(5Z)-5-[(2-butoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-2-3-8-21-12-7-5-4-6-11(12)9-13-15(20)17(10-14(18)19)16(22)23-13/h4-7,9H,2-3,8,10H2,1H3,(H,18,19)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFHNSAVCOUCB-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4012708.png)

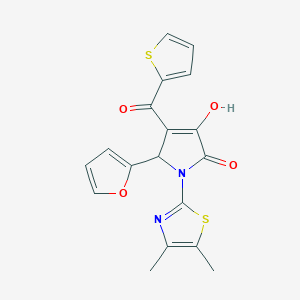
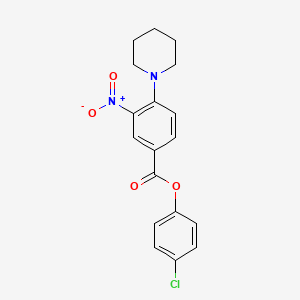
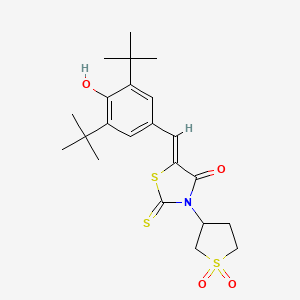
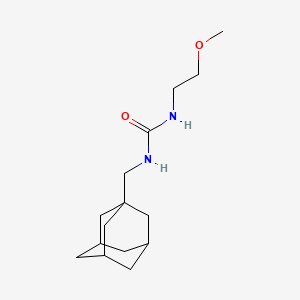
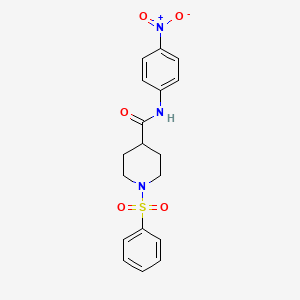
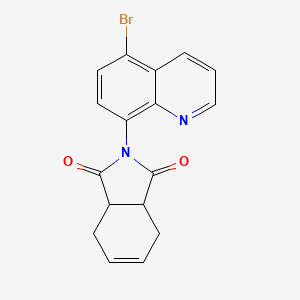
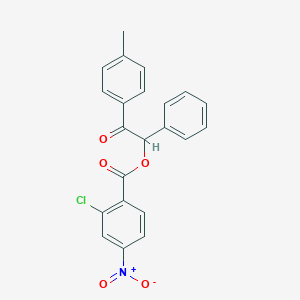
![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4012784.png)
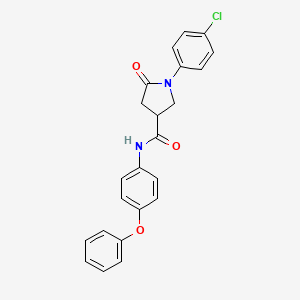

![dimethyl 5-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4012797.png)